molecular formula C19H19FN4O B10989064 (5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10989064
M. Wt: 338.4 g/mol
InChI Key: YOJHJUGWYFDJAB-UHFFFAOYSA-N
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Description

The compound (5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the indole scaffold with a piperazine and pyridine moiety, which may enhance its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone , typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the following steps:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone:

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole scaffold is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine and pyridine moieties may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone: is unique due to its combination of the indole, piperazine, and pyridine moieties. This unique structure may confer enhanced biological activity and specificity compared to other indole derivatives.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

(5-fluoro-1-methylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H19FN4O/c1-22-16-6-5-15(20)12-14(16)13-17(22)19(25)24-10-8-23(9-11-24)18-4-2-3-7-21-18/h2-7,12-13H,8-11H2,1H3

InChI Key

YOJHJUGWYFDJAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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